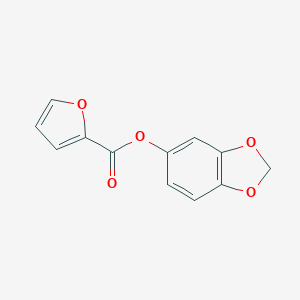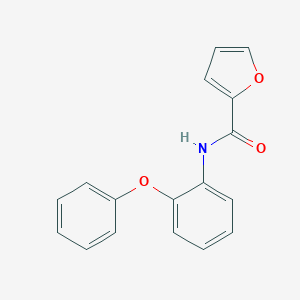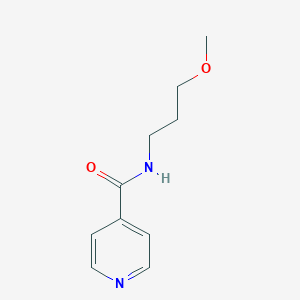![molecular formula C20H26N2O B290831 N-[4-(diethylamino)-2-methylphenyl]-4-ethylbenzamide](/img/structure/B290831.png)
N-[4-(diethylamino)-2-methylphenyl]-4-ethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(diethylamino)-2-methylphenyl]-4-ethylbenzamide, commonly known as Lidocaine, is a local anesthetic that has been used for over 70 years in medical procedures. Lidocaine is a member of the amide class of local anesthetics and is widely used in clinical settings due to its fast onset of action and long duration of effect.
作用机制
Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials. This blocks the transmission of nerve impulses and produces a local anesthetic effect.
Biochemical and Physiological Effects:
Lidocaine has both biochemical and physiological effects. Its primary biochemical effect is the inhibition of sodium ion influx through voltage-gated sodium channels. Its physiological effects include local anesthesia, antiarrhythmic effects, and the ability to block pain pathways.
实验室实验的优点和局限性
Lidocaine has several advantages for lab experiments, including its fast onset of action, long duration of effect, and the ability to selectively block voltage-gated sodium channels. However, it also has limitations, including its potential toxicity and the fact that it can interfere with other cellular processes.
未来方向
For Lidocaine research include the development of new analogs with improved selectivity and reduced toxicity, the study of its effects on other ion channels and cellular processes, and the development of new applications for its use in clinical settings. Additionally, research is needed to further understand the mechanisms of action of Lidocaine and to identify new targets for its use.
合成方法
Lidocaine is synthesized through a multi-step process that involves the reaction of 2,6-dimethylaniline with ethyl chloroformate to form N-ethyl-2,6-dimethylbenzamide. This intermediate is then reacted with diethylamine to form the final product, N-[4-(diethylamino)-2-methylphenyl]-4-ethylbenzamide.
科学研究应用
Lidocaine has been extensively studied for its scientific research applications. It is commonly used as a tool in electrophysiology experiments to block voltage-gated sodium channels and to study the mechanisms of action potential generation and propagation. Lidocaine has also been used in research on pain pathways and in the study of the effects of local anesthetics on the central nervous system.
属性
分子式 |
C20H26N2O |
|---|---|
分子量 |
310.4 g/mol |
IUPAC 名称 |
N-[4-(diethylamino)-2-methylphenyl]-4-ethylbenzamide |
InChI |
InChI=1S/C20H26N2O/c1-5-16-8-10-17(11-9-16)20(23)21-19-13-12-18(14-15(19)4)22(6-2)7-3/h8-14H,5-7H2,1-4H3,(H,21,23) |
InChI 键 |
BJIADLNXTJCMLF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N(CC)CC)C |
规范 SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N(CC)CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



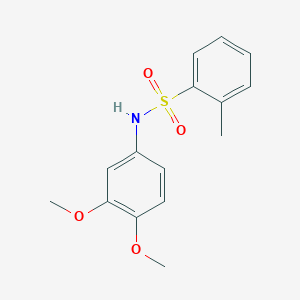
![2-methyl-N-[4-methyl-3-[(2-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B290750.png)


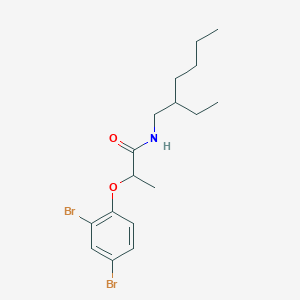

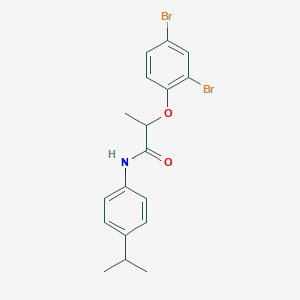
![2-(2,4-dibromophenoxy)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B290762.png)

![4-[(2-Fluorobenzoyl)amino]-3-methylphenyl 2-fluorobenzoate](/img/structure/B290764.png)
